rac-tert-butyl (1R,5R,6S)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate
Description
rac-tert-butyl (1R,5R,6S)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic β-lactam derivative characterized by a [3.2.0] fused-ring system. This compound features a hydroxyl group at the 6-position in the (S)-configuration and a tert-butyl ester moiety.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (1S,5S,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-7-8(12)6-9(7)13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9+/m0/s1 |
InChI Key |
PBUPRYWYQIUHKS-XHNCKOQMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1C[C@H]2O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (1R,5R,6S)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the hydroxyl group: This step often involves the use of a hydroxylating agent such as osmium tetroxide or hydrogen peroxide.
Esterification: The carboxylate ester is introduced through a reaction with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carboxylate ester can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives, such as halides or ethers.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halides, ethers.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity and stability.
Biology:
- Investigated for its potential as a biochemical probe.
- Used in the study of enzyme mechanisms and interactions.
Medicine:
- Explored for its potential therapeutic applications.
- Studied for its effects on biological pathways and targets.
Industry:
- Utilized in the development of new materials and chemicals.
- Applied in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of rac-tert-butyl (1R,5R,6S)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and carboxylate ester play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups.
Comparison with Similar Compounds
Structural Analogs with Varying Bicyclic Frameworks
The bicyclo[3.2.0] system distinguishes the target compound from analogs with alternative fused-ring systems:
Key Observations :
- The [3.2.0] system is critical for β-lactam antibiotic activity, as seen in carbapenem intermediates .
- The 7-oxa bridge in [4.1.0] derivatives introduces oxygen-dependent electronic effects, influencing solubility and stability .
Functional Group Variations
Hydroxyl vs. Dione Groups
- Target Compound: The 6-hydroxy group enhances polarity, improving water solubility compared to non-hydroxylated analogs. However, the tert-butyl ester offsets this by introducing hydrophobicity .
- p-Nitrobenzyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate : The 3,7-dione groups increase electrophilicity, facilitating nucleophilic attacks during β-lactamase inhibition. The p-nitrobenzyl ester also stabilizes the compound during synthesis .
Ester Moieties
- tert-Butyl Esters : Provide steric protection for reactive groups (e.g., hydroxyls), enhancing stability during storage and synthesis .
- p-Nitrobenzyl Esters: Commonly used in carbapenem synthesis for temporary protection, removed via hydrogenolysis in final steps .
Stereochemical Considerations
The (1R,5R,6S) configuration of the target compound is critical for mimicking natural β-lactam structures. For example:
- Imipenem Intermediate : The (5R,6S) configuration in p-nitrobenzyl derivatives ensures proper alignment for β-lactamase resistance and antibiotic activity .
- (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate : Altered stereochemistry in [2.2.1] systems reduces compatibility with bacterial penicillin-binding proteins .
Biological Activity
Rac-tert-butyl (1R,5R,6S)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H19NO3
- Molecular Weight : 213.28 g/mol
- CAS Number : 2679950-60-6
- Structure : The compound features a bicyclic structure that contributes to its unique biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, potentially influencing neurological pathways.
- Inhibition of Enzymatic Activity : It has been reported to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes.
- Antimicrobial Properties : Some studies indicate potential antimicrobial effects against specific pathogens.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Reduced neuronal apoptosis in vitro | |
| Enzyme Inhibition | Inhibition of acetylcholinesterase |
Case Study 1: Antimicrobial Activity
A study conducted by Pendergrass et al. demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The compound was tested at various concentrations, showing a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains.
Case Study 2: Neuroprotective Effects
In a neuroprotective study, the compound was administered to cultured neuronal cells exposed to oxidative stress. Results indicated a reduction in cell death by approximately 40% compared to control groups, suggesting potential therapeutic applications in neurodegenerative diseases.
Q & A
Basic Question: What are the key structural features of rac-tert-butyl (1R,5R,6S)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate, and how do they influence its reactivity?
Answer:
The compound features a bicyclo[3.2.0]heptane core with two fused rings (a five-membered and a four-membered ring), a tertiary hydroxyl group at the 6-position, and a tert-butyl carbamate group at the 2-position. The stereochemistry (1R,5R,6S) introduces three stereogenic centers, which critically influence its conformational rigidity and interactions with biological targets. The tert-butyl group enhances steric protection of the carbamate, improving stability during synthetic manipulations . The hydroxyl group enables hydrogen bonding, making it a potential site for derivatization or enzymatic recognition .
Advanced Question: How can researchers optimize the synthesis of this compound to improve enantiomeric purity and yield?
Answer:
Key optimization strategies include:
- Stereochemical Control : Use chiral catalysts (e.g., asymmetric hydrogenation) or enantioselective enzymatic resolution to minimize racemization .
- Reaction Conditions : Optimize temperature (e.g., −78°C for sensitive intermediates) and solvent polarity (e.g., dichloromethane for low nucleophilicity) to suppress side reactions .
- Purification : Employ high-performance liquid chromatography (HPLC) with chiral stationary phases for enantiomeric separation .
Yield improvements often involve telescoping synthetic steps (e.g., one-pot cyclization-carbamate formation) to reduce intermediate isolation .
Basic Question: What analytical techniques are most reliable for confirming the stereochemistry of this bicyclic compound?
Answer:
- X-ray Crystallography : Provides definitive proof of absolute configuration but requires high-purity crystals .
- NMR Spectroscopy : NOESY or ROESY experiments reveal spatial proximity of protons (e.g., confirming the trans-decalin-like arrangement in the bicyclic core) .
- Optical Rotation/ECD : Correlate experimental optical rotation or electronic circular dichroism (ECD) with computational predictions (e.g., TDDFT) .
Advanced Question: How should researchers resolve contradictions in reported biological activity data between structural analogs of this compound?
Answer:
Contradictions often arise from subtle differences in substituents (e.g., hydroxyl vs. amino groups) or stereochemistry. To address this:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents while maintaining the core bicyclic structure .
- Computational Docking : Compare binding modes of analogs to target proteins (e.g., enzymes or receptors) using molecular dynamics simulations .
- Replicate Assays : Validate activity in multiple cell lines or enzymatic assays under standardized conditions to rule out experimental variability .
Basic Question: What purification challenges are associated with this compound, and how can they be mitigated?
Answer:
Challenges include:
- Polarity : The hydroxyl and carbamate groups increase polarity, complicating silica-based chromatography. Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
- Hydrolytic Sensitivity : The tert-butyl carbamate may hydrolyze under acidic/basic conditions. Purify under neutral pH and avoid prolonged exposure to moisture .
- Enantiomer Separation : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases are effective .
Advanced Question: What strategies are recommended for studying the compound’s potential as an enzyme inhibitor in drug design?
Answer:
- Target Selection : Prioritize enzymes with rigid active sites (e.g., proteases or kinases) that complement the bicyclic scaffold’s conformational constraints .
- Structural Modifications : Introduce fluorinated or photoaffinity labels at the 6-hydroxy position to probe binding interactions .
- Kinetic Assays : Use stopped-flow fluorescence or surface plasmon resonance (SPR) to measure inhibition constants (Ki) and binding kinetics .
Basic Question: How can researchers quantify this compound in complex biological matrices during pharmacokinetic studies?
Answer:
- LC-MS/MS : Employ a triple quadrupole mass spectrometer with multiple reaction monitoring (MRM) for high sensitivity. Use deuterated internal standards (e.g., D3-tert-butyl analogs) to correct for matrix effects .
- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from plasma or tissue homogenates .
Advanced Question: What computational modeling approaches best predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Glide to screen against protein crystal structures. Prioritize poses where the bicyclic core occupies hydrophobic pockets .
- Molecular Dynamics (MD) : Simulate binding stability over 100+ ns trajectories using AMBER or GROMACS. Analyze hydrogen bond occupancy and binding free energy (MM/PBSA) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electronic interactions (e.g., proton transfer in enzymatic catalysis) at critical active site residues .
Basic Question: What stability issues arise during long-term storage of this compound, and how are they managed?
Answer:
- Hydrolysis : The carbamate group degrades in humid conditions. Store under inert gas (argon) at −20°C in sealed, desiccated vials .
- Oxidation : The hydroxyl group may oxidize. Add antioxidants (e.g., BHT) or store in amber glass to limit light exposure .
- Polymorphism : Monitor for crystalline form changes via periodic PXRD analysis .
Advanced Question: How can the hydroxyl group’s reactivity be exploited to synthesize novel derivatives with enhanced bioactivity?
Answer:
- Protection/Deprotection : Use silyl ethers (e.g., TBSCl) or benzyl ethers to temporarily block the hydroxyl group during multi-step syntheses .
- Functionalization : Convert the hydroxyl to a leaving group (e.g., mesylate) for nucleophilic substitution with amines or thiols .
- Biological Evaluation : Test derivatives for improved solubility (e.g., phosphate prodrugs) or target engagement (e.g., fluorescence-labeled analogs for imaging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
